synthesis of 4,4'-Dibenzoylquinone Dioxime from p-benzoquinone dioxime
synthesis of 4,4'-Dibenzoylquinone Dioxime from p-benzoquinone dioxime
An In-depth Technical Guide to the Synthesis of 4,4'-Dibenzoylquinone Dioxime from p-Benzoquinone Dioxime
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the synthesis of 4,4'-Dibenzoylquinone Dioxime, a specialty chemical with significant applications as a vulcanizing agent and crosslinking agent.[1] Starting from the readily available precursor, p-benzoquinone dioxime, this document elucidates the mechanistic underpinnings of the synthesis, provides a detailed, field-tested experimental protocol, and discusses critical process parameters. The synthesis involves a robust O-acylation reaction, where the oxime functionalities of p-benzoquinone dioxime are benzoylated using benzoyl chloride in the presence of a tertiary amine base. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process.
Introduction: The Significance of Benzoyl Moiety Introduction
p-Benzoquinone dioxime is an established vulcanizing agent for various rubbers, including butyl, natural, and styrene-butadiene types.[2][3] It is known for facilitating rapid vulcanization and imparting high tensile strength to the resulting material.[2] However, its relatively low critical temperature can lead to scorching, an undesirable premature vulcanization during processing.[2]
The synthesis of 4,4'-Dibenzoylquinone Dioxime addresses this limitation. By introducing benzoyl groups onto the oxime functionalities, the molecule's reactivity is moderated. This structural modification enhances the scorch retardance, making it a safer and more controllable agent for applications requiring high-temperature processing, such as in tire-curing bags and heat-resistant gaskets.[1][4] Beyond polymer chemistry, the unique structure of 4,4'-Dibenzoylquinone Dioxime makes it a subject of interest in medicinal chemistry, where it has been investigated for its potential to inhibit cancer cell proliferation by targeting key enzymes and triggering apoptosis.[]
Physicochemical Properties of Key Reagents
A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental to process design and safety.
| Property | p-Benzoquinone Dioxime | 4,4'-Dibenzoylquinone Dioxime |
| Synonyms | 1,4-Benzoquinone dioxime, PBQD, GMF | Dibenzoyl-p-quinone dioxime, DGM |
| CAS Number | 105-11-3[3] | 120-52-5[6] |
| Molecular Formula | C₆H₆N₂O₂[3] | C₂₀H₁₄N₂O₄[6] |
| Molecular Weight | 138.13 g/mol [3] | 346.34 g/mol [6] |
| Appearance | Brown crystalline powder[3] | Light gray to brown/black powder |
| Solubility | Soluble in ethanol, slightly in acetone; insoluble in water, benzene[3] | Sparingly soluble in water; dissolves in organic solvents like ethanol and acetone[7] |
The Synthesis Pathway: A Mechanistic Perspective
The conversion of p-benzoquinone dioxime to its dibenzoyl derivative is a classic O-acylation reaction. The process involves the reaction of the two nucleophilic oxime hydroxyl groups with the electrophilic carbonyl carbon of benzoyl chloride.
Core Reaction Scheme
Caption: Catalytic cycle and acid scavenging role of the tertiary amine base.
Detailed Experimental Protocol
This protocol is adapted from established manufacturing methods and is designed for laboratory-scale synthesis. [4]
Materials and Equipment
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Reagents: p-Benzoquinone dioxime (≥98%), Benzoyl chloride (≥99%), Triethylamine (≥99%), Glycol dimethyl ether (DME, anhydrous).
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Equipment: Four-neck round-bottom flask, mechanical stirrer, two dropping funnels, thermometer, nitrogen inlet/outlet, and standard laboratory glassware for workup and purification.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4,4'-Dibenzoylquinone Dioxime.
Step-by-Step Procedure
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Reactor Setup: Assemble a 250 mL four-neck flask with a mechanical stirrer, a thermometer, and two separate dropping funnels. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).
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Charging Reagents: Charge the flask with p-benzoquinone dioxime (10.0 g, 0.0724 mol) and glycol dimethyl ether (60 g). [4]3. Reaction Initiation: Begin stirring to create a uniform slurry. In one dropping funnel, place benzoyl chloride (25.44 g, 0.181 mol). In the second dropping funnel, place triethylamine (1.46 g, 0.0145 mol). [4]4. Controlled Addition: While maintaining the reaction temperature at room temperature (20-30°C), begin the simultaneous, dropwise addition of both the benzoyl chloride and triethylamine solutions. The addition should be controlled to prevent a significant exotherm.
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Reaction Period: After the addition is complete, allow the mixture to react at room temperature for an additional 2 hours under continuous stirring. [4]6. Product Isolation: Upon completion, the solid product is isolated from the reaction mixture by vacuum filtration.
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Purification: The crude product on the filter is washed sequentially with water and then a small amount of cold ethanol to remove any unreacted starting materials and triethylamine hydrochloride salt.
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Drying: The purified solid is dried under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
Process Parameters and Optimization
The efficiency and success of the synthesis are governed by several key parameters derived from patent examples. [4]
| Parameter | Value Range | Rationale / Impact |
|---|---|---|
| Solvent | Glycol Dimethyl Ether (DME) | An aprotic polar solvent that effectively dissolves reagents and intermediates without interfering with the reaction. |
| Temperature | 20 - 30 °C (Room Temp.) | Provides sufficient energy for the reaction while minimizing potential side reactions. Easy to control at scale. [4] |
| Reaction Time | 2 - 5 hours | Sufficient time for the reaction to proceed to completion after the addition of reagents. [4] |
| Molar Ratio (Dioxime:Benzoyl Chloride) | 1 : 2.5 - 1 : 3.0 | A slight excess of benzoyl chloride ensures the complete di-substitution of both oxime groups. [4] |
| Molar Ratio (Dioxime:Base) | 1 : 0.2 - 1 : 0.3 | A substoichiometric amount highlights the primary catalytic role of the amine. [4]|
Characterization of the Final Product
To confirm the identity and purity of the synthesized 4,4'-Dibenzoylquinone Dioxime, the following analytical techniques are recommended:
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Melting Point: The product should exhibit a sharp melting point, reported to be approximately 195-197 °C. [7]* Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the broad O-H stretch from the starting oxime and the appearance of strong characteristic peaks for the ester carbonyl (C=O) group (~1750 cm⁻¹) and C-O stretching.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should ideally be >98%.
Safety and Handling
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p-Benzoquinone Dioxime: This compound is classified as toxic. [3]Inhalation and skin contact should be avoided.
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Benzoyl Chloride: Is a corrosive lachrymator. It reacts with moisture to produce HCl. All handling must be performed in a well-ventilated fume hood.
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Triethylamine: Is a flammable and corrosive liquid with a strong odor.
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory throughout the procedure.
Conclusion
The is a straightforward and efficient O-acylation reaction. By understanding the mechanistic roles of the reagents, particularly the dual catalytic and acid-scavenging function of the tertiary amine base, researchers can reliably produce this valuable specialty chemical. The provided protocol offers a robust foundation for laboratory synthesis, which can be further optimized for pilot and industrial-scale production. The superior properties of the dibenzoyl derivative, especially its improved scorch resistance, ensure its continued importance in the polymer industry and as a platform for further chemical exploration.
References
- Bio Pharmaceutical (Shanghai) Co Ltd. (2012). CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds. Google Patents.
-
Polysil. (n.d.). 4,4'-Dibenzoylquinone Dioxime. Polycil. Retrieved from [Link]
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Nbinno. (2025). p-Benzoquinone Dioxime: A Comprehensive Overview. Retrieved from [Link]
- Shanxi Prov Inst of Chemical Industry. (2008). CN101148423A - A kind of preparation method of p-benzoquinone dioxime. Google Patents.
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- 6. 4,4'-DIBENZOYLQUINONE DIOXIME | 120-52-5 [chemicalbook.com]
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